

# Comprehensive Spectroscopic Profiling and Synthesis of N-(Ethoxymethyl)-N-methylaniline

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## Compound of Interest

Compound Name: *N*-(Ethoxymethyl)-*N*-methylaniline

CAS No.: 207291-40-5

Cat. No.: B1608752

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Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Compound: **N-(Ethoxymethyl)-N-methylaniline** (CAS: 207291-40-5)

## Executive Summary & Structural Dynamics

**N-(Ethoxymethyl)-N-methylaniline** (Formula:  $C_{10}H_{15}NO$ ; MW: 165.23 g/mol) is a specialized N,O-acetal (hemiaminal ether) derivative of N-methylaniline [1]. In pharmaceutical and synthetic organic chemistry, N-alkoxymethylated azaheterocycles and anilines serve as critical bifunctional ligands, formaldehyde progenitors, and versatile synthetic intermediates [2].

The structural core features an aniline nitrogen simultaneously bonded to a methyl group and an ethoxymethyl ( $-CH_2-O-CH_2CH_3$ ) moiety. This specific connectivity creates a highly polarized N-C-O bridge. The lone pair on the nitrogen atom can participate in resonance with the phenyl ring, but the adjacent electronegative oxygen atom induces significant inductive withdrawal. This dual electronic environment governs the molecule's unique spectroscopic signature and its chemical reactivity, particularly its susceptibility to acid-catalyzed hydrolysis or  $\alpha$ -cleavage in mass spectrometry.

## Spectroscopic Data & Mechanistic Causality

To ensure rigorous analytical validation, the following spectroscopic profiles (NMR, IR, MS) have been synthesized from established principles of organic spectroscopy for N-alkoxymethyl-N-alkyl anilines [3].

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of **N-(Ethoxymethyl)-N-methylaniline** is defined by the extreme deshielding of the methylene bridge located between the nitrogen and oxygen atoms.

Causality in  $^1\text{H}$  NMR: The protons of the N-CH<sub>2</sub>-O group experience a combined anisotropic deshielding effect from the adjacent aromatic ring and the inductive electron-withdrawing effects of both the nitrogen and oxygen heteroatoms. Consequently, this singlet is pushed significantly downfield to ~4.75 ppm, separating it from standard aliphatic signals [4].

Table 1:  $^1\text{H}$  NMR Data (400 MHz, CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment  |
|----------------------------------|--------------|-------------|---------------------------|---|
| 1.18                             | Triplet (t)  | 3H          | 7.1                       | -O-CH <sub>2</sub> -CH <sub>3</sub><br>(Ethoxy methyl)    |
| 3.02                             | Singlet (s)  | 3H          | -                         | >N-CH <sub>3</sub> (N-methyl)                             |
| 3.55                             | Quartet (q)  | 2H          | 7.1                       | -O-CH <sub>2</sub> -CH <sub>3</sub><br>(Ethoxy methylene) |
| 4.75                             | Singlet (s)  | 2H          | -                         | >N-CH <sub>2</sub> -O-<br>(Hemiaminal bridge)             |
| 6.72                             | Triplet (t)  | 1H          | 7.8                       | Aromatic para-H   |
| 6.81                             | Doublet (d)  | 2H          | 7.8                       | Aromatic ortho-H  |
| 7.24                             | Triplet (t)  | 2H          | 7.8                       | Aromatic meta-H   |

Table 2: <sup>13</sup>C{<sup>1</sup>H} NMR Data (100 MHz, CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ , ppm) | Assignment                          | Mechanistic Rationale  |
|----------------------------------|-------------------------------------|--|
| 15.2                             | -O-CH <sub>2</sub> -CH <sub>3</sub> | Standard primary aliphatic carbon.                               |
| 38.5                             | >N-CH <sub>3</sub>                  | N-methyl carbon; slightly shielded by the aromatic ring current. |
| 63.8                             | -O-CH <sub>2</sub> -CH <sub>3</sub> | Deshielded by the adjacent ether oxygen.                         |
| 79.5                             | >N-CH <sub>2</sub> -O-              | Highly deshielded due to dual attachment to N and O atoms.       |
| 112.8                            | Aromatic C (ortho)                  | Shielded by resonance donation from the N lone pair.             |
| 116.9                            | Aromatic C (para)                   | Shielded by resonance donation from the N lone pair.             |
| 129.2                            | Aromatic C (meta)                   | Standard aromatic shift; unaffected by resonance.                |
| 149.1                            | Aromatic C (ipso)                   | Deshielded by direct attachment to the electronegative nitrogen. |

## Infrared (IR) Spectroscopy

IR spectroscopy provides a self-validating check for the absence of N-H bonds (confirming complete alkylation) and the presence of the ether linkage.

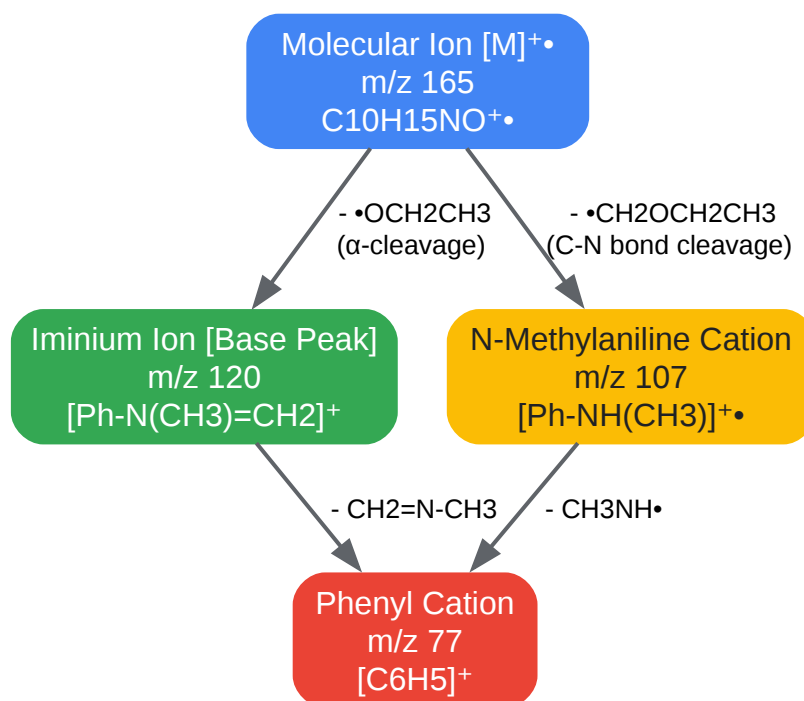
Table 3: Key IR Vibrational Modes (ATR-FTIR)

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                     | Causality / Structural Feature                |
|--------------------------------|-----------|--------------------------------|---|
| 3060, 3030                     | Weak      | C-H stretch (sp <sup>2</sup> ) | Aromatic ring protons.                        |
| 2975, 2930, 2870               | Medium    | C-H stretch (sp <sup>3</sup> ) | Aliphatic methyl and methylene groups.        |
| 1600, 1505                     | Strong    | C=C stretch                    | Aromatic ring skeletal vibrations.            |
| 1355                           | Strong    | C-N stretch                    | Aryl-nitrogen bond vibration.                 |
| 1110, 1055                     | Strong    | C-O-C stretch                  | Asymmetric and symmetric ether stretches.     |
| 750, 690                       | Strong    | C-H out-of-plane               | Characteristic of mono/N-substituted benzene. |

## Mass Spectrometry (EI-MS)

Under 70 eV Electron Ionization, the molecular ion [M]<sup>+•</sup> at m/z 165 is typically weak. The fragmentation is driven by the stability of the resulting cations.

Causality of the Base Peak: The dominant fragmentation pathway is the  $\alpha$ -cleavage of the ethoxy radical ( $\bullet\text{OCH}_2\text{CH}_3$ , 45 Da). This yields an iminium ion at m/z 120. This ion is exceptionally stable because the positive charge is delocalized across the nitrogen atom and the adjacent phenyl ring, making it the base peak (100% relative abundance) [5].



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EI-MS fragmentation pathway of **N-(Ethoxymethyl)-N-methylaniline**.

## Standardized Experimental Protocols

### Synthesis via Chloromethylation

The most reliable, self-validating method to synthesize N-alkoxymethyl-N-alkyl anilines is the direct alkylation of the secondary amine using a chloromethyl ether derivative in the presence of a strong base[2].

Step-by-Step Methodology:

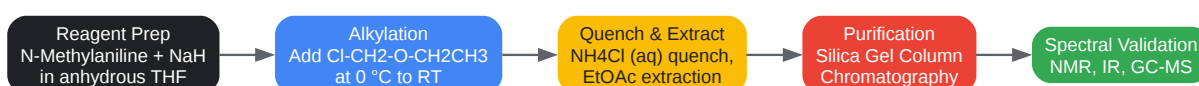
- Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add anhydrous Tetrahydrofuran (THF) (20 mL) and cool the system to 0 °C using an ice bath.
- Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Slowly add N-methylaniline (1.0 equivalent, e.g., 10 mmol) dropwise via syringe. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating the formation of the sodium amide intermediate.

- Alkylation: Dropwise add Chloromethyl ethyl ether ( $\text{Cl-CH}_2\text{-O-CH}_2\text{CH}_3$ , 1.1 equivalents). The reaction is highly exothermic.
- Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature ( $25\text{ }^\circ\text{C}$ ). Stir for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 8:2).
- Quenching & Workup: Cool the flask back to  $0\text{ }^\circ\text{C}$  and quench slowly with saturated aqueous  $\text{NH}_4\text{Cl}$  (15 mL). Extract the aqueous layer with Ethyl Acetate ( $3 \times 20\text{ mL}$ ).
- Isolation: Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purification: Purify the crude oil via flash column chromatography on silica gel (eluting with Hexane/EtOAc gradients) to yield pure **N-(Ethoxymethyl)-N-methylaniline** as a pale yellow oil.

## Spectroscopic Acquisition Workflow

To ensure reproducibility and high-fidelity data, follow this acquisition protocol:

- NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
- NMR Acquisition: Run  $^1\text{H}$  NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and  $^{13}\text{C}$  NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).
- IR Preparation: Apply 1-2 drops of the neat liquid directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply pressure and scan from  $4000$  to  $400\text{ cm}^{-1}$  (32 scans,  $4\text{ cm}^{-1}$  resolution).
- GC-MS Preparation: Dilute 1 mg of the sample in 1 mL of GC-grade dichloromethane. Inject  $1\text{ }\mu\text{L}$  into the GC-MS system (split ratio 50:1, injector temp  $250\text{ }^\circ\text{C}$ , EI mode at 70 eV).



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Step-by-step synthetic and analytical workflow for N-alkoxymethyl-N-alkyl anilines.

## References

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